

# Early-phase clinical trial results for Linaprazan glurate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linaprazan*

Cat. No.: *B1588467*

[Get Quote](#)

An In-depth Technical Guide to Early-Phase Clinical Trial Results of **Linaprazan** Glurate

## Introduction

**Linaprazan** glurate is a novel, next-generation potassium-competitive acid blocker (P-CAB) under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.<sup>[1][2]</sup> As a prodrug, **linaprazan** glurate is converted to its active metabolite, **linaprazan**. This conversion is designed to yield an improved pharmacokinetic profile compared to the direct administration of **linaprazan**, specifically a lower maximum plasma concentration (C<sub>max</sub>) and a longer plasma residence time, which minimizes the load on the liver and prolongs the control of intragastric acidity.<sup>[2][3]</sup>

**Linaprazan** glurate offers a distinct mechanism of action compared to proton pump inhibitors (PPIs).<sup>[2]</sup> P-CABs inhibit the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) via reversible, potassium-competitive ionic binding at the potassium channel.<sup>[2][4]</sup> This results in a faster onset of action and more flexible inhibition of acid secretion compared to the irreversible, covalent binding of PPIs.<sup>[2]</sup> Comprehensive data from numerous Phase I and Phase II studies have demonstrated that **linaprazan** and its prodrug, **linaprazan** glurate, are well-tolerated with a rapid onset of action, showing a full effect from the first dose.<sup>[2][5]</sup>

## Mechanism of Action

**Linaprazan** glurate functions as a prodrug that is systemically converted to its active form, **linaprazan**. **Linaprazan** then acts as a P-CAB, directly targeting the final step in the gastric

acid secretion pathway. It competitively and reversibly blocks the potassium-binding site of the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme in gastric parietal cells, thereby inhibiting the exchange of H<sup>+</sup> and K<sup>+</sup> ions and preventing the secretion of acid into the gastric lumen.[4][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Linaprazan** Glurate as a P-CAB.

## Pharmacokinetics

Early-phase studies in healthy subjects were designed to evaluate the pharmacokinetic (PK) profile of **linaprazan** glurate and its active metabolite, **linaprazan**. These studies assessed parameters after single and multiple ascending doses, as well as the effect of food.

## Key Pharmacokinetic Studies & Protocols

- First-in-Human (FIH) Study (CX842A2101): This was a single ascending dose (SAD) and multiple ascending dose (MAD) study using a suspension formulation.[7] It demonstrated that **linaprazan** glurate administration results in a lower Cmax and longer plasma residence time for **linaprazan** compared to direct administration of **linaprazan**.[3][7]
- Relative Bioavailability & Food Effect Study (CX842A2106): A single-dose, 3-way crossover study in healthy volunteers to compare a new oral tablet formulation to a previous one and to assess the effect of a high-fat, high-calorie meal on PK.[7]
  - Treatments:
    - A: 100 mg reference formulation (fasting)
    - B: 100 mg test formulation (fasting)
    - C: 100 mg test formulation (fed)[7]
  - Primary Endpoints: Ratios for AUCinf, AUClast, and Cmax to determine relative bioavailability and food effect.[7]
- PK/PD Study in Healthy Subjects (NCT05742984 / CX842A2107): An open-label, parallel-group study evaluating PK and pharmacodynamics (PD) of single and repeated oral doses (25 mg, 50 mg, 75 mg) given once-daily (QD) or twice-daily (BID) for 14 days.[8][9][10]
  - PK Sampling: Blood samples were collected at numerous time points up to 48 hours post-dose on Day 1, Day 2, and Day 14 to determine parameters like Ctrough, Cmax, Caver, t<sub>1/2</sub>, and Tmax.[9]

## Pharmacokinetic Data Summary

Preclinical and Phase I data indicate that **linaprazan** glurate is rapidly absorbed and quickly converted to its active metabolite, **linaprazan**.[6][11] The prodrug design successfully achieves approximately 75% lower Cmax values for **linaprazan** compared to direct **linaprazan** administration, which is expected to reduce the metabolic load on the liver.[2] In animal models, the half-life (t<sub>1/2</sub>) of **linaprazan** following oral administration of the prodrug ranged from 2.0 to 4.1 hours.[4][11]

| Parameter                    | Observation                                                                                 | Significance                                      | Source  |
|------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------|---------|
| Cmax (Maximum Concentration) | ~75% lower for linaprazan (active metabolite) compared to direct linaprazan administration. | Minimizes metabolic load on the liver.            | [2]     |
| Plasma Residence Time        | Longer for linaprazan following prodrug administration.                                     | Prolongs the duration of effective acid control.  | [2][3]  |
| Conversion                   | Linaprazan glurate is rapidly converted to linaprazan in vivo.                              | Ensures quick onset of action.                    | [4][11] |
| Food Effect                  | A high-fat, high-calorie meal's effect on PK was assessed.                                  | Informs dosing recommendations relative to meals. | [7]     |

## Pharmacodynamics

The primary pharmacodynamic effect of **linaprazan** glurate is the inhibition of gastric acid secretion, measured by changes in intragastric pH.

## Key Pharmacodynamic Studies & Protocols

- PK/PD Study (NCT05742984): This Phase I study in healthy subjects used continuous intragastric pH measurement to assess the pharmacodynamic effects of various dosing regimens (25, 50, 75 mg; QD and BID).[8][10]
  - Primary PD Endpoint: Percentage of time with intragastric pH >4 over a 24-hour period on Day 1 and Day 14.[9]
  - Results: The study demonstrated rapid and effective acid inhibition within 90 minutes after the first dose.[12]

## Early-Phase Clinical Efficacy and Safety

Phase I and II trials have evaluated the safety, tolerability, and efficacy of **linaprazan** glurate, primarily in healthy volunteers and patients with erosive esophagitis (eGERD).

## Phase I Studies

Multiple Phase I studies involving over 600 subjects have been completed, consistently showing that **linaprazan** glurate is safe and well-tolerated.<sup>[5]</sup> These studies established the foundational PK/PD profile and informed dose selection for later-phase trials.<sup>[5][7]</sup> A study (NCT05742984) with 75 healthy subjects evaluated single and repeated oral doses up to 75 mg for 14 days.<sup>[8]</sup> Another study is evaluating single ascending doses up to 600 mg to assess PK and cardiodynamic ECG effects.<sup>[13]</sup>

## Phase II LEED Study (NCT05055128)

The LEED (**Linaprazan** glurate Erosive Esophagitis Dose Ranging) trial was a randomized, double-blind, active-comparator study designed to find the optimal dose for Phase III trials.<sup>[1]</sup>  
<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental workflow of the Phase II LEED dose-finding study.

The LEED study demonstrated superior healing rates for **linaprazan** glurate compared to the PPI lansoprazole, especially in patients with more severe disease.[5][14]

| Patient Population                      | Linaprazan Glurate (Highest Dosing Group) | Lansoprazole (30 mg QD) | Analysis Type       | Source  |
|-----------------------------------------|-------------------------------------------|-------------------------|---------------------|---------|
| Moderate to Severe eGERD (LA Grade C/D) | 89%                                       | 38%                     | 4-Week Healing Rate | [5][14] |
| Milder eGERD (LA Grade A/B)             | 91%                                       | 81%                     | 4-Week Healing Rate | [5][14] |
| All Patients (ITT Analysis)             | 71.1% (across all doses)                  | 60.6%                   | 4-Week Healing Rate | [1][3]  |
| All Patients (Per Protocol Analysis)    | 80.9% (across all doses)                  | 59.1%                   | 4-Week Healing Rate | [1][3]  |

A post-hoc analysis of all patients with LA grades C/D showed that the average healing rate for those treated with **linaprazan** glurate was significantly higher than for those in the lansoprazole group ( $p<0.05$ ).[5]

Across all early-phase trials, **linaprazan** glurate has been found to be generally safe and well-tolerated. In the LEED study, the safety profile was comparable to that of lansoprazole. The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population, reflecting the period during which the trial was conducted.[5][14]

## Conclusion

The early-phase clinical development program for **linaprazan** glurate has yielded promising results. As a next-generation P-CAB, its prodrug design successfully achieves a favorable pharmacokinetic profile characterized by a lower Cmax and extended plasma residence time of its active metabolite, **linaprazan**. Phase I studies have confirmed its safety and rapid pharmacodynamic effect on gastric acid suppression. The Phase II LEED study further solidified its potential by demonstrating significantly higher endoscopic healing rates in patients with erosive esophagitis, particularly in severe cases, when compared to a standard PPI.

These robust data support the continued development of **linaprazan** glurate in Phase III trials as a potential paradigm-shifting treatment for acid-related diseases.[5][15]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaprazan glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 3. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Investigate Linaprazan Glurate/Linaprazan in Healthy Subjects [ctv.veeva.com]
- 11. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 12. A Phase 1, Open Label, Randomized, Parallel-group, Single Center Study to Investigate Pharmacokinetics and Pharmacodynamics (Intragastric pH) of Linaprazan Glurate/Linaprazan After Single and 14 Days'Repeated Oral Administration of Linaprazan Glurate to Healthy Subjects - AdisInsight [adisinsight.springer.com]
- 13. ichgcp.net [ichgcp.net]
- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Cinclus Pharma Advances Linaprazan Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]
- To cite this document: BenchChem. [Early-phase clinical trial results for Linaprazan glurate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588467#early-phase-clinical-trial-results-for-linaprazan-glurate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)